Doxorubicin 14-valerate is a derivative of the well-known chemotherapeutic agent doxorubicin, which is widely used in cancer treatment. This compound is characterized by the acylation of the hydroxyl group at the C-14 position of doxorubicin with valeric acid, enhancing its pharmacological properties and potentially improving its therapeutic efficacy. Doxorubicin itself is an anthracycline antibiotic derived from Streptomyces peucetius, and it functions primarily by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis of cancer cells.
Doxorubicin 14-valerate is classified as an anthracycline derivative, specifically a modified form of doxorubicin. Its synthesis involves the regioselective esterification of doxorubicin, utilizing valeric acid as the acyl donor. The compound is part of a broader category of doxorubicin derivatives that are being researched for enhanced anticancer activity and reduced side effects compared to the parent compound.
The synthesis of doxorubicin 14-valerate can be achieved through various chemoenzymatic methods. A notable approach involves:
The typical reaction conditions involve:
Doxorubicin 14-valerate retains the core structure of doxorubicin, characterized by its tetracyclic ring system. The modification involves an ester linkage formed between the C-14 hydroxyl group and valeric acid. The molecular formula for doxorubicin is CHNO, while that of doxorubicin 14-valerate can be represented as CHNO.
The molecular weight of doxorubicin 14-valerate is approximately 533.6 g/mol, reflecting the addition of the valeric acid moiety to the parent compound.
The primary chemical reaction involved in the synthesis of doxorubicin 14-valerate is the esterification between N-trifluoroacetyl doxorubicin and valeric acid, catalyzed by lipase enzymes:
This reaction typically occurs under controlled conditions in organic solvents, allowing for high specificity and yield. The use of lipases provides advantages over traditional chemical methods, such as milder reaction conditions and reduced formation of unwanted byproducts .
Doxorubicin 14-valerate operates through mechanisms similar to those of its parent compound. The primary action mechanism involves:
This dual mechanism contributes to its effectiveness as an anticancer agent while potentially offering improved pharmacokinetics due to structural modifications .
Doxorubicin 14-valerate has potential applications in cancer therapy due to its enhanced activity against various tumor types compared to standard doxorubicin. Its improved solubility profile may also facilitate formulation into nanoparticles or liposomes, enhancing bioavailability and reducing systemic toxicity associated with conventional chemotherapy regimens .
Research continues into optimizing its synthesis and exploring its full therapeutic potential in clinical settings.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3